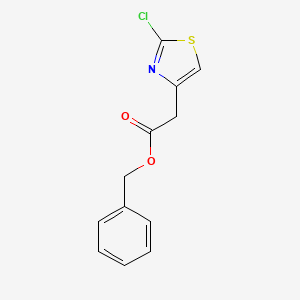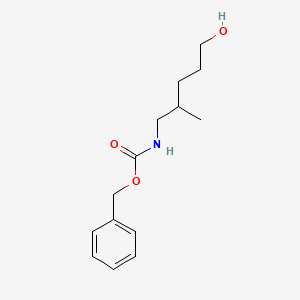
2-chloro-N,5-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N,5-dimethylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a chlorine atom and two methyl groups attached to the aniline ring. It is used in various chemical processes and has significant applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 2-chloro-N,5-dimethylaniline can be achieved through several methods:
Direct Nucleophilic Substitution: This involves the direct substitution of a chlorine atom on a benzene ring with an amine group.
Reduction of Nitroarenes: Nitro compounds can be reduced to amines using reducing agents such as hydrogen in the presence of a metal catalyst.
Palladium-Catalyzed Amination: This modern method involves the use of palladium catalysts to facilitate the amination of aryl halides.
Industrial production methods often involve the alkylation of aniline with methanol in the presence of an acid catalyst .
Analyse Chemischer Reaktionen
2-Chloro-N,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common reagents used in these reactions include hydrogen, palladium catalysts, and various oxidizing agents. Major products formed from these reactions include nitroso compounds, nitro compounds, and substituted anilines .
Wissenschaftliche Forschungsanwendungen
2-Chloro-N,5-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-chloro-N,5-dimethylaniline involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-N,5-dimethylaniline can be compared with other similar compounds such as:
N,N-Dimethylaniline: This compound lacks the chlorine atom and has different reactivity and applications.
2-Chloro-N,N-dimethylaniline: Similar in structure but with different substitution patterns, leading to variations in chemical behavior and applications.
5-Chloro-N,2-dimethylaniline: Another isomer with different positioning of the chlorine and methyl groups, affecting its reactivity and use.
These comparisons highlight the unique properties and applications of this compound in various fields.
Eigenschaften
Molekularformel |
C8H10ClN |
|---|---|
Molekulargewicht |
155.62 g/mol |
IUPAC-Name |
2-chloro-N,5-dimethylaniline |
InChI |
InChI=1S/C8H10ClN/c1-6-3-4-7(9)8(5-6)10-2/h3-5,10H,1-2H3 |
InChI-Schlüssel |
UYRZHUKYYYUOLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)Cl)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(Aminomethyl)-3-methyl-2lambda6-thia-3-azabicyclo[3.1.0]hexane-2,2-dione hydrochloride](/img/structure/B15304048.png)
![1-[1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B15304061.png)

![tert-butyl N-[1-(methylamino)butan-2-yl]carbamate](/img/structure/B15304070.png)



![(6S)-N-methyl-5-azaspiro[2.4]heptane-6-carboxamide hydrochloride](/img/structure/B15304096.png)


